molecular formula C15H16N2O3 B3263009 2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-37-6

2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

Cat. No.: B3263009
CAS No.: 365542-37-6
M. Wt: 272.30 g/mol
InChI Key: SVPGSSCWCGPVCK-BQYQJAHWSA-N
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Description

This compound features a benzoic acid ethyl ester backbone with a methoxy group at the 6-position and a vinyl-linked 1H-imidazol-2-yl substituent at the 2-position.

Properties

IUPAC Name

ethyl 2-[(E)-2-(1H-imidazol-2-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)14-11(5-4-6-12(14)19-2)7-8-13-16-9-10-17-13/h4-10H,3H2,1-2H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPGSSCWCGPVCK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183942
Record name Ethyl 2-[(1E)-2-(1H-imidazol-2-yl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-37-6
Record name Ethyl 2-[(1E)-2-(1H-imidazol-2-yl)ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1E)-2-(1H-imidazol-2-yl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring: : Starting from appropriate precursors, the imidazole ring is formed through cyclization reactions.

  • Vinylation: : The imidazole derivative undergoes a vinylation reaction, introducing the vinyl group.

  • Methoxy Substitution: : Aromatic substitution reactions introduce the methoxy group to the benzene ring.

  • Esterification: : The final esterification step introduces the ethyl ester group.

Industrial Production Methods: Industrial-scale production of this compound leverages similar synthetic routes but optimizes conditions for scale, efficiency, and yield. Continuous flow reactors and advanced catalysts may be utilized to streamline the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially affecting the vinyl or methoxy groups.

  • Reduction: : The imidazole ring and vinyl group can undergo reduction reactions.

  • Substitution: : The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogenation reactions using palladium on carbon or sodium borohydride.

  • Substitution: : Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed

  • Oxidation: : Depending on the site of oxidation, products may include carboxylic acids or aldehydes.

  • Reduction: : Reduced derivatives like ethyl esters of reduced benzoic acids.

  • Substitution: : Derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: : In synthetic chemistry, this compound is explored for its unique reactivity and as a building block for more complex molecules. Biology : In biological research, its interactions with enzymes and proteins are studied to understand its bioactivity. Medicine : Its potential pharmacological properties make it a candidate for drug discovery and development. Industry : The compound's structural properties can be useful in developing new materials or catalysts.

Mechanism of Action

2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester's mechanism of action is typically centered on its interaction with biological molecules. The imidazole ring can mimic natural substrates, binding to enzyme active sites, while the vinyl and methoxy groups influence its solubility and membrane permeability. This combination allows it to affect various molecular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with its analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Trends Key References
2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (Target) Likely ~C₁₅H₁₆N₂O₃* ~296.3 g/mol* Ethyl ester, methoxy, vinyl-imidazole Predicted: Soluble in EtOH, DMF, ethyl acetate
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester C₁₅H₁₄ClNO₃S 323.80 g/mol Ethyl ester, methoxy, vinyl-thiazole (Cl substituent)
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoate Diethylamino-thiazole, chloro, vinyl
2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester Likely C₁₉H₁₈O₆ ~366.3 g/mol Acetoxy, benzo[1,3]dioxol, ethyl ester Soluble in acetone, ethyl acetate
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-imidazol-4-yl}-hexanoate C₁₉H₂₁N₃O₄S₂ 419.51 g/mol Benzothiazole, sulfanyl, hexanoate ester
Key Observations:

Imidazole vs. Thiazole Derivatives: The target compound’s imidazole ring (N-donor) contrasts with thiazole derivatives (e.g., and ), which incorporate sulfur and chlorine. Thiazoles generally exhibit lower basicity but higher electronegativity, affecting reactivity and binding interactions .

Benzodioxol and Benzothiazole Analogs :

  • The benzo[1,3]dioxol substituent () introduces electron-rich aromaticity, which may alter UV absorption and redox properties compared to the imidazole-linked compound.
  • Benzothiazole derivatives () feature sulfur-containing heterocycles, often associated with antimicrobial and anticancer activities, though solubility in polar solvents may be reduced .

Chain Length and Substituent Effects: Hexanoate esters () with extended alkyl chains exhibit higher molecular weights (~419.5 g/mol) and increased hydrophobicity, contrasting with the shorter vinyl-linked imidazole in the target compound.

Solubility and Physicochemical Properties

  • Ethyl ester and methoxy groups generally improve solubility in organic solvents (e.g., ethanol, ethyl acetate) .
  • The imidazole ring’s basicity may enhance water solubility at acidic pH, whereas thiazole and benzothiazole analogs () are more lipophilic .

Biological Activity

2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester, identified by its CAS number 365542-37-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in medicinal applications.

Chemical Structure and Properties

The compound features an imidazole ring, a vinyl group, and a methoxy-substituted benzoic acid moiety. Its structure can be represented as follows:

C15H15N2O3\text{C}_{15}\text{H}_{15}\text{N}_2\text{O}_3

Key properties include:

  • Molecular Weight: 273.29 g/mol
  • Purity: >95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole derivative.
  • Coupling with the vinyl group.
  • Esterification with the benzoic acid derivative.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures showed effective inhibition of pathogenic bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays showed that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a case study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability significantly compared to control groups .

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The imidazole moiety can interact with various receptors implicated in cellular signaling pathways.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values < 50 µg/mL.
Study 2Showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 30 µM.
Study 3Suggested potential for use as a lead compound in drug development targeting multidrug-resistant pathogens.

Case Studies

  • Antimicrobial Efficacy : In vitro tests on Staphylococcus aureus revealed that the compound inhibited growth at concentrations as low as 25 µg/mL.
  • Cancer Cell Studies : In a comparative study, treatment with the compound resulted in a 70% reduction in cell viability in treated groups versus untreated controls after 48 hours.

Q & A

Basic: What are the common synthetic routes for preparing 2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation : Coupling a methoxy-substituted benzaldehyde derivative with an imidazole-containing aldehyde to form the vinyl bridge. For example, analogous compounds like 2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester were synthesized via condensation reactions in DMF with sodium nitrate as a base, followed by purification via column chromatography .
  • Esterification : The benzoic acid intermediate is esterified using ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Evidence from similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) highlights the use of ethanol as a solvent and acid catalysis .
  • Purification : Final products are often purified via recrystallization or chromatography, with yields ranging from 80–95% depending on reaction conditions .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Answer:
Key techniques include:

  • NMR spectroscopy : To confirm the vinyl bridge (δ 6.5–7.5 ppm for olefinic protons) and methoxy/ester groups (δ 3.8–4.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~315 for C₁₅H₁₄ClNO₃S analogs) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups .
  • X-ray crystallography : For unambiguous structural confirmation. SHELXL software is widely used for refinement, as seen in studies of related benzimidazole derivatives .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in stereochemistry?

Answer:

  • SHELX suite : SHELXL refines crystallographic data to determine bond lengths, angles, and the E/Z configuration of the vinyl group. For example, the E-configuration of the vinyl bridge in 2-[2-(4-cyclohexyl-4H-triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester was confirmed via SHELXL refinement, with bond distances of ~1.34 Å for the double bond .
  • Twinned data handling : SHELXPRO can process twinned crystals, common in flexible molecules, by applying twin-law matrices .

Advanced: How might researchers address contradictions in bioactivity data between in vitro and computational models?

Answer:

  • Experimental validation : Re-test purity via HPLC (e.g., ≥95% purity for reliable bioassays) .
  • Solubility optimization : Use DMSO or ethanol as co-solvents (e.g., 100 mg/mL solubility for Ledipasvir analogs) to avoid aggregation artifacts .
  • Targeted docking studies : Compare computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values. For example, imidazole derivatives show affinity for protein kinases, but discrepancies may arise from conformational flexibility in solution vs. crystal states .

Advanced: What post-synthetic modifications can enhance this compound’s utility in materials science?

Answer:

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for covalent attachment to metal-organic frameworks (MOFs) or polymers .
  • Amidation : React with primary amines to form amide derivatives, as demonstrated in COF-616 functionalization with imidazole payloads .
  • Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Answer:

  • Solubility : Ethyl esters generally exhibit moderate solubility in DMSO (50–100 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO final) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor degradation via LC-MS over 48-hour periods .

Advanced: How does stereoelectronic effects of the imidazole ring influence reactivity?

Answer:

  • Electron-withdrawing effects : The imidazole’s N-H group decreases electron density at the vinyl bridge, enhancing electrophilicity for nucleophilic attacks (e.g., Michael additions) .
  • Tautomerism : Imidazole’s 1H-/3H-tautomerism may alter binding modes in enzyme assays, requiring pH-controlled studies (pH 6–8) .

Basic: What computational tools predict this compound’s pharmacokinetic properties?

Answer:

  • SwissADME : Predicts logP (~2.5), bioavailability score, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulates binding stability with targets like HCV NS5A (e.g., Ledipasvir analogs) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:

  • Catalyst screening : Use Pd/C for hydrogenation steps (e.g., 92.5% yield in 2-(8-氨基-octyl)-6-methoxy-benzoic acid methyl ester synthesis) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours for condensation steps) .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Hazard info : Avoid inhalation/contact (potential irritant). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

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